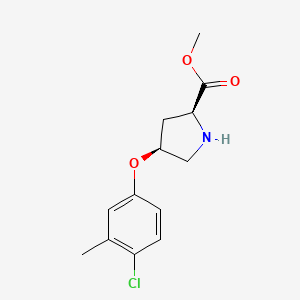![molecular formula C16H23NO3 B3091576 Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate CAS No. 1217822-32-6](/img/structure/B3091576.png)
Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate
Overview
Description
“Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound also contains a tert-butyl group, which is a branched alkyl group known for its unique reactivity pattern .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the pyrrolidine ring and the tert-butyl group. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . It has been used in the synthesis of various compounds, including N-nitroso compounds .Scientific Research Applications
Environmental Occurrence and Toxicity
Synthetic Phenolic Antioxidants (SPAs) , including compounds similar to "Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate", have been extensively studied for their environmental presence and impact. SPAs are utilized in various products to retard oxidation and prolong shelf life. Recent research highlights their detection in indoor dust, outdoor air particulates, sea sediment, and river water. Moreover, these compounds, notably BHT (butylated hydroxytoluene) and DBP (dibutyl phthalate), have been found in human tissues, indicating significant human exposure through food, dust ingestion, and personal care products. Some SPAs have shown potential for hepatic toxicity, endocrine disruption, and carcinogenicity, urging future investigations into their environmental behaviors, toxicity of co-exposure, and development of safer alternatives (Liu & Mabury, 2020).
Sorption and Environmental Behavior
Research on phenoxy herbicides , compounds related to "this compound", provides insights into their sorption to soil, organic matter, and minerals. Studies compiling data from various sources indicate that sorption can be predicted based on soil parameters like pH, organic carbon content, and iron oxides presence. This suggests that soil organic matter and iron oxides play critical roles in the environmental behavior of phenoxy herbicides, pointing to the need for detailed reporting on these parameters for accurate assessment of environmental impact (Werner, Garratt, & Pigott, 2012).
Chemical Modification and Application Potential
Xylan derivatives , including those structurally similar to "this compound", have been explored for their application potential in creating new biopolymer ethers and esters. Chemical modification of xylan into various ethers and esters under different conditions shows promise in developing materials with specific properties for applications such as drug delivery. Advanced analytical techniques are employed to describe the structure-property relationships, highlighting the potential of these compounds in pharmaceutical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Alternatives to Endocrine Disrupting Compounds
The search for safer alternatives to compounds like bisphenol A (BPA) , which shares some functional similarities with "this compound", has led to the investigation of bisphenol S (BPS), bisphenol AF (BPAF), and other potential replacements. These studies aim to evaluate the carcinogenic, mutagenic, reproductive toxicity, and endocrine disrupting properties of BPA alternatives. The findings suggest that while some alternatives may present less risk, comprehensive evaluations are necessary to ensure their safety, especially for sensitive populations such as children and pregnant women (den Braver-Sewradj, van Spronsen, & Hessel, 2020).
Future Directions
properties
IUPAC Name |
methyl (2S,4S)-4-(3-tert-butylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)11-6-5-7-12(8-11)20-13-9-14(17-10-13)15(18)19-4/h5-8,13-14,17H,9-10H2,1-4H3/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBRTHIKDJSNTL-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2CC(NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



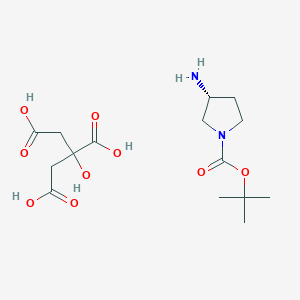
![(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3091512.png)
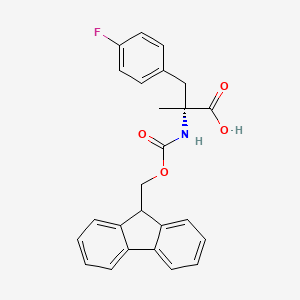
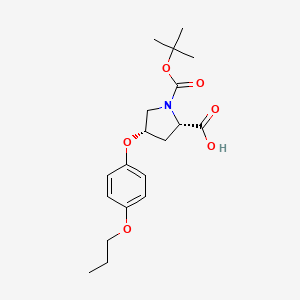
![Methyl (2S,4S)-4-[4-(1-methyl-1-phenylethyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091532.png)
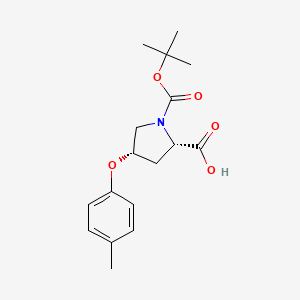
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091546.png)

![3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/structure/B3091555.png)
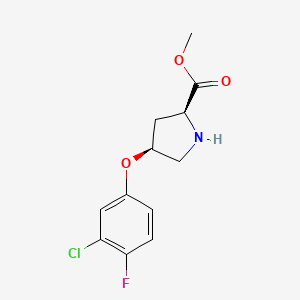
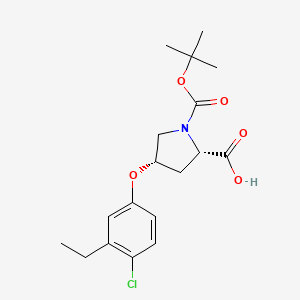
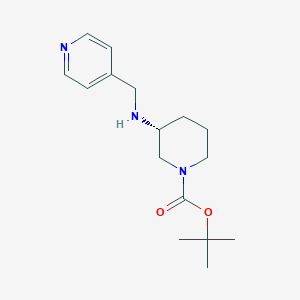
![Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091579.png)
